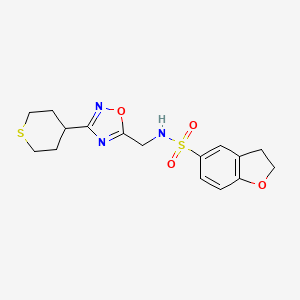

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

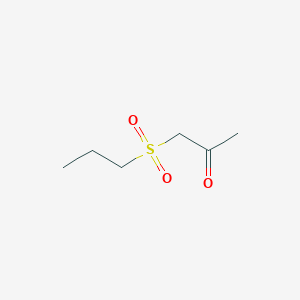

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as MIPOX, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields. MIPOX is a sulfonamide derivative that has been synthesized through a multistep process.

Aplicaciones Científicas De Investigación

Photodegradation Studies

Studies have highlighted the photodegradation behavior of related sulfonamides, which can lead to the formation of various photoproducts through processes like photoisomerization. For instance, sulfamethoxazole, a compound with a structural resemblance, undergoes photolabile degradation in acidic aqueous solutions, producing multiple photoproducts including isoxazole derivatives (Wei Zhou & D. Moore, 1994).

Synthesis and Enzyme Inhibition

The synthesis of Schiff bases derived from sulfamethoxazole and their enzyme inhibition properties have been extensively studied. These Schiff bases show significant inhibitory effects on various enzymes, highlighting potential therapeutic applications (S. Alyar et al., 2019).

Biodegradation by Bacteria

Research into the biodegradation of sulfamethoxazole by bacteria demonstrates the potential for environmental remediation. Isolated bacterial cultures have been found capable of degrading sulfamethoxazole, suggesting these microorganisms could be used for the bioremediation of contaminated sites (S. Mulla et al., 2018).

Antibiotic Transformation Products

Investigations into the transformation products of sulfamethoxazole under denitrifying conditions offer insights into the environmental fate of such drugs. These studies help in understanding the behavior of sulfonamide antibiotics in water treatment processes and natural water bodies (K. Nödler et al., 2012).

Medicinal Chemistry Applications

Oxadiazoles, including isoxazole derivatives, are frequently explored in medicinal chemistry for their potential as bioisosteric replacements for amide functionalities in drug molecules. Their varied biological activities, including potential antimicrobial properties, highlight the relevance of isoxazole and oxadiazole derivatives in the development of new therapeutic agents (Jonas Boström et al., 2012).

Electrochemical Mineralization

Studies on the electrochemical mineralization of sulfamethoxazole offer pathways for the effective degradation of persistent pharmaceutical pollutants. These methods demonstrate high efficiency in removing such compounds from wastewater, contributing to the advancement of water treatment technologies (Hui Lin et al., 2013).

Propiedades

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9-8-12(18-23-9)17-14(20)13(19)16-7-6-10-2-4-11(5-3-10)24(15,21)22/h2-5,8H,6-7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIFYGRBTYZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)

![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)